molecular formula C13H17NO B13413931 N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

Cat. No.: B13413931
M. Wt: 203.28 g/mol
InChI Key: UKGBGOCRBIGFAE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to a 3-methyl-2-butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-dimethylaniline with 3-methyl-2-butenoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO/c1-9(2)8-12(15)14-13-10(3)6-5-7-11(13)4/h5-8H,1-4H3,(H,14,15)

InChI Key

UKGBGOCRBIGFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=C(C)C

Origin of Product

United States

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